molecular formula C10H12N4 B8763140 3-Ethyl-1-(2-pyridinyl)-1H-pyrazol-5-ylamine CAS No. 364728-11-0

3-Ethyl-1-(2-pyridinyl)-1H-pyrazol-5-ylamine

Cat. No. B8763140
Key on ui cas rn: 364728-11-0
M. Wt: 188.23 g/mol
InChI Key: WMBNPCROYKXJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949648B2

Procedure details

To an ice-cold solution of 3-oxopentanenitrile (14.6 g, 150 mmol) and 2-hydrazinopyridine (13.6 g, 125 mmol) in ethanol (150 mL), acetic acid (14.3 mL, 250 mmol) was added and the resulting mixture was heated under reflux for 5 hours. The solution was allowed to cool to room temperature, and concentrated under reduced pressure, and water was added to the residue. The solution was made basic by the addition of an aqueous sodium hydroxide solution, and the organic matter was extracted with ethyl acetate. The extract was washed with saturated brine and water, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give the title compound (21.1 g, 90% yield). NMR (CDCl3) δ: 1.25 (3H, t, J=7.6 Hz), 2.59 (2H, q, J=7.6 Hz), 5.38 (1H, s), 5.90 (2H, br s), 7.04 (1H, ddd, J=1.2 Hz, 5.0 Hz, 7.4 Hz), 7.75 (1H, ddd, J=2.0 Hz, 7.4 Hz, 8.4 Hz), 7.94 (1H, ddd, J=0.8 Hz, 1.2 Hz, 8.4 Hz), 8.29 (1H, ddd, J=0.8 Hz, 2.0 Hz, 5.0 Hz).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:6][CH3:7])[CH2:3][C:4]#[N:5].[NH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)[NH2:9].C(O)(=O)C>C(O)C>[CH2:6]([C:2]1[CH:3]=[C:4]([NH2:5])[N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[N:9]=1)[CH3:7]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.6 g
Type
reactant
Smiles
O=C(CC#N)CC
Name
Quantity
13.6 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
The solution was made basic by the addition of an aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the organic matter was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NN(C(=C1)N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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